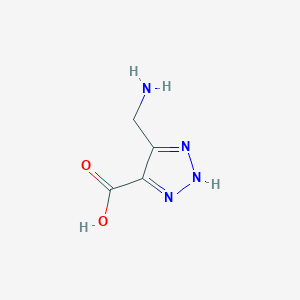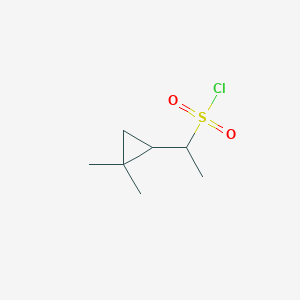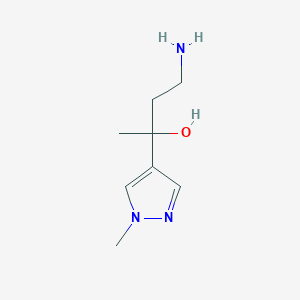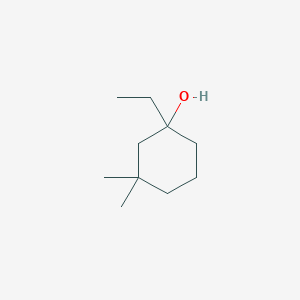
2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methanesulfonyl-N,4,4-dimethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-diethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-dipropylcyclohexan-1-amine
Uniqueness
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high purity and versatility make it particularly valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C10H21NO2S |
|---|---|
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
N,4,4-trimethyl-2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)6-5-8(11-3)9(7-10)14(4,12)13/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
ULLJHQFPRJPWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(C1)S(=O)(=O)C)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)





![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)

![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)

